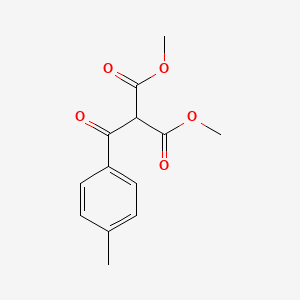
dimethyl (4-methylbenzoyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-methylbenzoyl)malonate, also known as DMMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Dimethyl (4-methylbenzoyl)malonate has been extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. For instance, dimethyl (4-methylbenzoyl)malonate has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and herbicides. Moreover, dimethyl (4-methylbenzoyl)malonate has been used as a key intermediate in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of dimethyl (4-methylbenzoyl)malonate is not fully understood, but it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl (4-methylbenzoyl)malonate. However, studies have shown that dimethyl (4-methylbenzoyl)malonate can inhibit the growth of cancer cells and has anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl (4-methylbenzoyl)malonate in lab experiments is its versatility as a building block in organic synthesis. Moreover, dimethyl (4-methylbenzoyl)malonate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, dimethyl (4-methylbenzoyl)malonate is highly reactive and can be unstable under certain conditions, which can make it challenging to handle in lab experiments.
Future Directions
There are several future directions for research on dimethyl (4-methylbenzoyl)malonate. Firstly, further studies are needed to understand the mechanism of action of dimethyl (4-methylbenzoyl)malonate and its potential applications in medicinal chemistry. Secondly, there is a need to explore the use of dimethyl (4-methylbenzoyl)malonate in the synthesis of functional materials such as OLEDs and liquid crystals. Finally, there is a need to develop new synthetic methods for dimethyl (4-methylbenzoyl)malonate that are more efficient and environmentally friendly.
Conclusion:
In conclusion, dimethyl (4-methylbenzoyl)malonate is a versatile chemical compound that has significant potential for applications in various areas of scientific research. Its ease of synthesis and reactivity make it a useful building block in organic synthesis, and its potential applications in medicinal chemistry and material science make it an exciting area for future research.
Synthesis Methods
Dimethyl (4-methylbenzoyl)malonate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with diethyl malonate, followed by the esterification of the resulting intermediate with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
dimethyl 2-(4-methylbenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8-4-6-9(7-5-8)11(14)10(12(15)17-2)13(16)18-3/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFRFPHFWGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

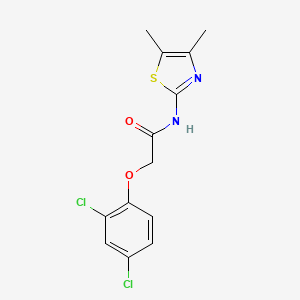
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)
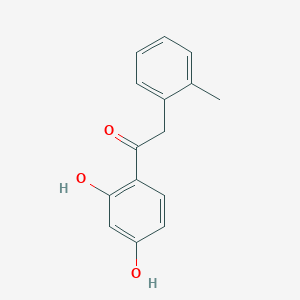

![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
methyl]amino}benzoate](/img/structure/B5770742.png)
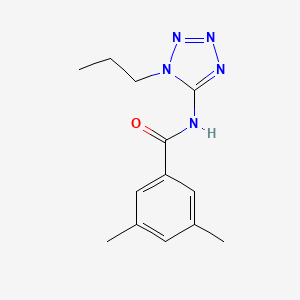
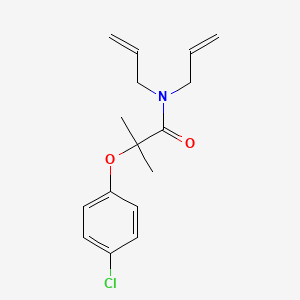
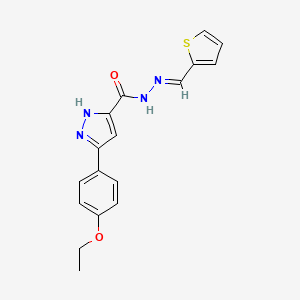
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)

